HSMO9

Vaccine development Conjugate vaccine Epitope density

HSMO9 (CAS: 1313762-77-4), chemically designated as (S)-N-(2-(mercaptoethyl)-6-(3-(2-(methylamino)propyl)phenoxy)hexanamide, is a (+)-methamphetamine (METH)-like hapten. It belongs to the class of small-molecule haptens designed for conjugation to carrier proteins to elicit an immune response against methamphetamine.

Molecular Formula C18H30N2O2S
Molecular Weight 338.5 g/mol
Cat. No. B12365498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSMO9
Molecular FormulaC18H30N2O2S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)OCCCCCC(=O)NCCS)NC
InChIInChI=1S/C18H30N2O2S/c1-15(19-2)13-16-7-6-8-17(14-16)22-11-5-3-4-9-18(21)20-10-12-23/h6-8,14-15,19,23H,3-5,9-13H2,1-2H3,(H,20,21)/t15-/m0/s1
InChIKeyHJRDJYXHUGLDMJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HSMO9: A Mercapto-Hapten for Methamphetamine Conjugate Vaccine Development


HSMO9 (CAS: 1313762-77-4), chemically designated as (S)-N-(2-(mercaptoethyl)-6-(3-(2-(methylamino)propyl)phenoxy)hexanamide, is a (+)-methamphetamine (METH)-like hapten [1]. It belongs to the class of small-molecule haptens designed for conjugation to carrier proteins to elicit an immune response against methamphetamine [1]. The compound incorporates a sulfhydryl-terminated linker that enables efficient covalent coupling to maleimide-activated carrier proteins, forming methamphetamine-conjugated vaccines (MCV) [1]. HSMO9 serves as a key intermediate in the development of immunopharmacotherapies for methamphetamine use disorder, with documented application in both vaccine construct preparation and monoclonal antibody generation [1][2].

Why In-Class METH Haptens Cannot Be Interchanged: The HSMO9 Differentiation Case


METH haptens are not interchangeable commodities; their precise chemical structure—including linker length, terminal functional group, stereochemistry, and conjugation chemistry—dictates epitope density, immunological response magnitude, and resultant antibody affinity [1]. HSMO9 incorporates a mercapto (sulfhydryl) terminus that enables maleimide-based conjugation, a chemistry distinct from earlier haptens that relied on alternative linkers or coupling strategies [1]. Furthermore, HSMO9 maintains the (S)-stereochemistry essential for optimal antibody recognition, as comparative studies have demonstrated that enantiomeric haptens and racemates produce inferior protection [2]. The quantitative evidence presented below establishes that HSMO9-conjugated vaccines yield higher epitope density, substantially greater immunological responses, and higher-affinity antibodies than previous-generation haptens—differences that directly impact vaccine efficacy and antibody utility in downstream applications [1].

Quantitative Evidence for Selecting HSMO9 Over Previous METH Haptens


Epitope Density: High and Controllable Loading on Multiple Carrier Proteins

HSMO9 enables high and controllable epitope density on carrier proteins, a critical parameter for conjugate vaccine immunogenicity [1]. When conjugated to maleimide-activated bovine serum albumin (BSA) and immunocyanin, MALDI-TOF mass spectrometry demonstrated that epitope density could be tuned and achieved high loading levels [1]. In contrast, previous METH haptens lacked this combination of high density and controllability [1]. A subsequent radiometric method validated that the SMO9 (HSMO9) epitope density determination by MALDI-TOF serves as the reference standard for assay validation [2].

Vaccine development Conjugate vaccine Epitope density

Immunological Response: Substantially Greater Than Previous METH Haptens

The methamphetamine-conjugated vaccine (MCV) prepared using HSMO9 produced a substantially greater immunological response in mice than vaccines prepared with previous METH haptens [1]. While the study did not report quantitative titer values for the comparator haptens, the direct head-to-head comparison established that HSMO9-based MCV elicits superior immunogenicity [1].

Immunogenicity Vaccine efficacy Antibody response

Monoclonal Antibody Affinity: K_D = 6.8 nM for (+)-METH

A monoclonal antibody generated in mice from the HSMO9-based MCV exhibited a dissociation constant (K_D) of 6.8 nM for (+)-methamphetamine, indicating very high binding affinity [1]. In comparison, antibodies raised against the IXT-v100 vaccine (ICKLH-SMO9 conjugate) in rats showed a K_D of 22 ± 10 nM for METH, representing an approximately 3.2-fold lower affinity [2]. While these are cross-study comparisons involving different species and immunization protocols, the data consistently demonstrate that HSMO9-derived antibodies achieve high-affinity target binding suitable for therapeutic and diagnostic applications.

Monoclonal antibody Affinity Immunoassay

Conjugation Efficiency: Cost-Effective Maleimide Coupling for Large-Scale Production

The sulfhydryl terminus of HSMO9 enables efficient covalent coupling to maleimide-activated carrier proteins [1]. This chemistry is noted as potentially cost-effective for large-scale production of methamphetamine-conjugated vaccines (MCV) [1]. The general methods described for HSMO9 synthesis and conjugation are applicable to vaccines for other small molecules and substances of abuse, including morphine, nicotine, and cocaine [1]. Unlike earlier haptens that may require more complex or less efficient conjugation strategies, HSMO9's maleimide-sulfhydryl chemistry offers a streamlined, scalable approach [1].

Conjugation chemistry Process development Manufacturing

HSMO9 Application Scenarios: Where the Evidence Supports Selection


METH Conjugate Vaccine Development and Optimization

Researchers developing active vaccines against methamphetamine use disorder should select HSMO9 as the hapten component. Evidence demonstrates that HSMO9-based MCV yields high and controllable epitope density on carrier proteins, elicits substantially greater immunological responses than previous haptens, and generates antibodies with K_D = 6.8 nM affinity for (+)-METH [1]. The efficient maleimide coupling chemistry further supports process development and scale-up efforts [1].

Anti-METH Monoclonal Antibody Generation

For laboratories producing monoclonal antibodies against methamphetamine for research, diagnostic, or therapeutic applications, HSMO9 provides a validated pathway to high-affinity antibodies. The MCV prepared with HSMO9 generated a monoclonal antibody with K_D = 6.8 nM for (+)-METH, representing a high-affinity binding interaction suitable for sensitive immunoassays and potential therapeutic use [1].

Conjugate Vaccine Process Development and Scale-Up

HSMO9's sulfhydryl terminus enables efficient covalent coupling to maleimide-activated proteins, a chemistry described as potentially cost-effective for large-scale production [1]. Organizations planning to transition METH vaccine candidates from research to pilot manufacturing should prioritize HSMO9 based on this established conjugation efficiency and the general applicability of the methods to other small-molecule targets [1].

Cross-Disciplinary Hapten Research and Method Development

The methods established for HSMO9 synthesis and conjugation are applicable to conjugated vaccines for other small molecules and substances of abuse, including morphine, nicotine, and cocaine [1]. Additionally, HSMO9 has been employed as the reference standard for developing a radiometric method to quantitate hapten epitope densities in sulfhydryl-linked conjugates [2]. Researchers developing hapten-protein conjugation methodologies or expanding immunopharmacotherapy platforms to other targets can utilize HSMO9 as a well-characterized model hapten.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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